molecular formula C13H6F5NO B4424756 2,3,4,5-tetrafluoro-N-(3-fluorophenyl)benzamide

2,3,4,5-tetrafluoro-N-(3-fluorophenyl)benzamide

Cat. No. B4424756
M. Wt: 287.18 g/mol
InChI Key: SODHCORYVGIGCA-UHFFFAOYSA-N
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Description

2,3,4,5-tetrafluoro-N-(3-fluorophenyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFB is a member of the benzamide family and is widely used in the pharmaceutical industry for its unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrafluoro-N-(3-fluorophenyl)benzamide involves its ability to bind to the active site of enzymes and inhibit their activity. The compound has been shown to exhibit a high degree of selectivity towards specific enzymes, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and has potential applications in the treatment of various types of cancer. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which makes it a promising candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,3,4,5-tetrafluoro-N-(3-fluorophenyl)benzamide in laboratory experiments is its high degree of selectivity towards specific enzymes. This makes it a useful tool for studying the role of enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2,3,4,5-tetrafluoro-N-(3-fluorophenyl)benzamide. One of the areas of interest is the development of this compound-based drugs for the treatment of various diseases such as cancer and inflammatory diseases. Additionally, the compound has potential applications in the field of biocatalysis, where it can be used as a catalyst for various chemical reactions. Finally, the development of new synthesis methods for this compound can lead to the production of more efficient and cost-effective methods for the production of the compound.
In conclusion, this compound is a promising compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound exhibits potent inhibitory activity against several enzymes and has potential applications in the treatment of various diseases. However, further research is needed to fully understand the potential of this compound and to develop new applications for the compound.

Scientific Research Applications

2,3,4,5-tetrafluoro-N-(3-fluorophenyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, which is involved in various physiological processes.

properties

IUPAC Name

2,3,4,5-tetrafluoro-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c14-6-2-1-3-7(4-6)19-13(20)8-5-9(15)11(17)12(18)10(8)16/h1-5H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODHCORYVGIGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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